molecular formula C10H5BrClFO B13929453 4-Bromo-5-chloro-6-fluoro-2-naphthalenol

4-Bromo-5-chloro-6-fluoro-2-naphthalenol

Cat. No.: B13929453
M. Wt: 275.50 g/mol
InChI Key: NHSNMMLPCUOVFK-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-6-fluoro-2-naphthalenol is a halogenated naphthalenol derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the naphthalenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-fluoro-2-naphthalenol typically involves halogenation reactions. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms to the naphthalenol core. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-fluoro-2-naphthalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthalenol derivatives .

Scientific Research Applications

4-Bromo-5-chloro-6-fluoro-2-naphthalenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new halogenated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-fluoro-2-naphthalenol involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-6-fluoro-2-naphthalenol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the naphthalenol structure. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H5BrClFO

Molecular Weight

275.50 g/mol

IUPAC Name

4-bromo-5-chloro-6-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H5BrClFO/c11-7-4-6(14)3-5-1-2-8(13)10(12)9(5)7/h1-4,14H

InChI Key

NHSNMMLPCUOVFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)O)Br)Cl)F

Origin of Product

United States

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